2-(3-Butoxyphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Butoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 3-butoxyaniline with quinoline-4-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Butoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Butoxyphenyl)quinoline-4-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Butoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Butoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
- 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide
- 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide
- 2-(3-Propoxyphenyl)quinoline-4-carbohydrazide
These compounds share similar structural features but differ in their substituent groups, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific butoxy group, which may confer distinct reactivity and functionality .
Properties
IUPAC Name |
2-(3-butoxyphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-11-25-15-8-6-7-14(12-15)19-13-17(20(24)23-21)16-9-4-5-10-18(16)22-19/h4-10,12-13H,2-3,11,21H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJARPOSGISVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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